3-Ethoxy-2-nitrobenzoic acid
Overview
Description
3-Ethoxy-2-nitrobenzoic acid (3-ENBA) is an organic compound that has been studied for its potential applications in scientific research. It is a nitro-substituted benzoic acid derivative, with the molecular formula C8H7NO5. 3-ENBA has been found to have a number of biochemical and physiological effects, and has been used in laboratory experiments to study a variety of biological processes.
Scientific Research Applications
Sulfhydryl Group Determination
3-Ethoxy-2-nitrobenzoic acid's derivative, 5,5′-dithiobis(2-nitrobenzoic acid), has been synthesized and is useful for determining sulfhydryl groups. This derivative is water-soluble and has shown efficacy in biological materials, including its reaction with blood suggesting disulfide bond splitting by reduced heme (Ellman, 1959).
Synthesis of Novel Compounds
Research has led to the synthesis of novel compounds like 4-(2-Ethoxy-2-oxo-ethoxy)-3-nitrobenzoic methyl ester, derived from 4-hydroxy-3-nitrobenzoic methyl ester and 2-bromoacetic ethyl ester. This process involves controlled reaction conditions and yields high purity and efficiency products (Yin Dulin, 2007).
Rate of Alkaline Hydrolysis
The influence of a nitro group on side-chain reactivity, particularly in ethyl nitrobenzoates, has been studied. These findings are crucial in understanding the steric and mesomeric interactions in chemical systems, affecting hydrolysis rates and other reactions (Iskander, Tewfik, & Wasif, 1966).
Corrosion Inhibition
3-Nitrobenzoic acid, a related compound, has been studied for its potential to inhibit the corrosion of mild steel in acidic environments. Its effectiveness in corrosion prevention is attributed to its adsorption characteristics and interaction with metal surfaces, offering insights into the physical and chemical properties of similar compounds (Ameh & Eddy, 2016).
Anticonvulsant Activities
Studies on Zn(II) and Co(II) complexes of related 3-nitro-4-hydroxybenzoic acid have been conducted to understand their structure and anticonvulsant activities. These compounds demonstrate significant chemical and physical properties that contribute to their biological efficacy (D'angelo et al., 2008).
Properties
IUPAC Name |
3-ethoxy-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-2-15-7-5-3-4-6(9(11)12)8(7)10(13)14/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJYGXUOVLGEIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701309690 | |
Record name | 3-Ethoxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701309690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90564-27-5 | |
Record name | 3-Ethoxy-2-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90564-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701309690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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